4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile group attached to a triazole ring via a sulfonyl azetidine linker
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities . The specific target of action would depend on the exact structure of the compound and its intended use.
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Some compounds may inhibit the proliferation of cancer cells by inducing apoptosis . The exact interaction with its targets would depend on the specific structure of the compound.
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound induces apoptosis in cancer cells, this could lead to a reduction in tumor size .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization with the benzonitrile and triazole groups. Common synthetic routes include:
Azetidine Synthesis: The azetidine ring can be synthesized through cyclization reactions of appropriate precursors.
Sulfonylation: The azetidine ring is then sulfonylated using reagents such as chlorosulfonic acid or sulfuryl chloride.
Triazole Formation: The triazole ring is introduced via a [3+2] cycloaddition reaction, often using azides and alkynes in the presence of a copper(I) catalyst (CuAAC reaction).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain product purity and performance.
Chemical Reactions Analysis
Types of Reactions: 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with triazole and benzonitrile functionalities. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
4-((3-(2H-1,2,3-triazol-2-yl)phenyl)amino)-2-( (1R,2S)-2-aminocyclohexyl)amino)pyrimidine-5-carboxamide hydrochloride: This compound shares the triazole ring but has a different core structure.
2-(4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: Another triazole-containing compound with variations in the substituents and core structure.
Uniqueness: The unique combination of the benzonitrile group and the triazole ring in 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile sets it apart from similar compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c13-7-10-1-3-12(4-2-10)20(18,19)16-8-11(9-16)17-14-5-6-15-17/h1-6,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZYZYSLMYWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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